3-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide
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Overview
Description
1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These features contribute to their enhanced biocompatibility .
Synthesis Analysis
1,2,3-Triazoles can be synthesized through a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This process is known as the Huisgen cycloaddition .Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The presence of unpaired electrons on the nitrogen atom gives 1,2,3-triazoles significant chelating activity, which enhances its biological spectrum .Chemical Reactions Analysis
1,2,3-Triazoles can participate in various chemical reactions due to their unique structure. For example, they can act as ligands for transition metals to create coordination complexes . They also have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
One aspect of scientific research concerning compounds like "3-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide" involves synthetic methodologies and chemical reactivity. For instance, the practical synthesis of complex molecules often requires the development of novel synthetic routes or the improvement of existing ones. Studies such as those by Ikemoto et al. (2005) on the synthesis of orally active CCR5 antagonists demonstrate the importance of efficient synthesis methods, involving reactions such as esterification and the Suzuki−Miyaura reaction, for the development of pharmaceutical agents (Ikemoto et al., 2005). Similarly, the work on the synthesis of benzamides and their derivatives showcases the variety of chemical transformations applicable to compounds with bromo and amide functionalities, which might be relevant for the synthesis and modification of "this compound" (A. Saeed & H. Rafique, 2013).
Potential Biological Applications
Another significant area of research focuses on the biological applications of compounds with similar structures to "this compound". The structure-activity relationships (SAR) derived from studying such compounds can inform the development of new drugs and therapeutic agents. For example, the antimicrobial activity of pyrazole derivatives as explored by Abunada et al. (2008) highlights the potential of structurally complex molecules in addressing microbial resistance, which might inspire research into the biological activities of "this compound" and its derivatives (Abunada et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of 1,2,3-triazoles are promising. Due to their notable therapeutic importance, they hold immense potential to significantly advance medicinal chemistry . They offer a wide range of versatile and adaptable applications in the form of anti-microbial, anti-virals, anti-oxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial agents .
Properties
IUPAC Name |
3-bromo-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O/c1-10(2)13(9-19-16-6-7-17-19)18-14(20)11-4-3-5-12(15)8-11/h3-8,10,13H,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYMYJCRLCBAJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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